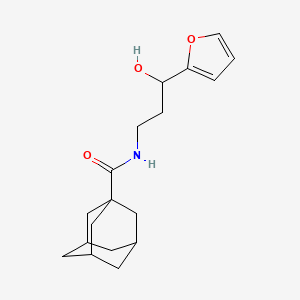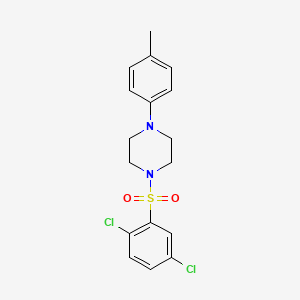![molecular formula C18H23ClFN3O3S B2779185 N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide CAS No. 2380186-80-9](/img/structure/B2779185.png)
N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine and drug development. In
Wirkmechanismus
The mechanism of action for N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are critical for cell division. By inhibiting tubulin polymerization, this compound disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. Additionally, this compound has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a promising candidate for the development of cancer therapeutics. However, one limitation is that its mechanism of action involves the inhibition of tubulin polymerization, which is also targeted by other anticancer drugs. This may limit its effectiveness as a standalone therapy.
Zukünftige Richtungen
There are several potential future directions for the research and development of N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide. One direction is to explore its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to investigate its potential in combination therapy with other anticancer drugs. Additionally, further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.
Synthesemethoden
The synthesis method for N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide involves the reaction of 3-chloro-4-fluoroaniline with 4-morpholin-4-ylthian-4-ylmethanol in the presence of oxalyl chloride. The resulting intermediate is then treated with N-methylmorpholine N-oxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has been found to have potential applications in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, particularly in breast cancer and lung cancer. Additionally, this compound has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClFN3O3S/c19-14-11-13(1-2-15(14)20)22-17(25)16(24)21-12-18(3-9-27-10-4-18)23-5-7-26-8-6-23/h1-2,11H,3-10,12H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCPCWHVRMRNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

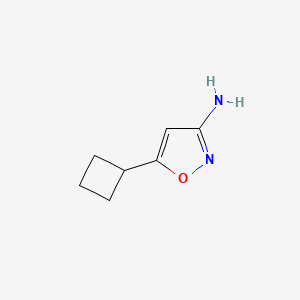
![Tert-butyl 8-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2779103.png)

![5-Bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2779105.png)
![3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779107.png)
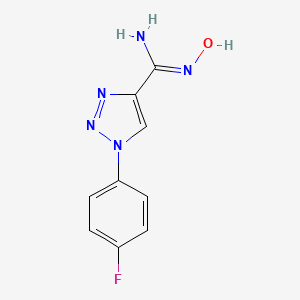

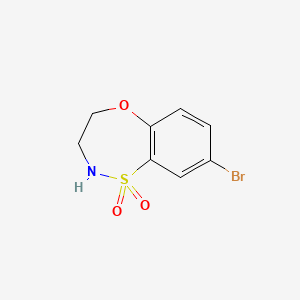

![1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2779115.png)
![5-Fluoro-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2779117.png)

